

# Comparative efficacy of Cabotegravir versus bictegravir against INSTI-resistant HIV-1

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |              |
|----------------|--------------|
| Compound Name: | Cabotegravir |
| Cat. No.:      | B8008094     |

[Get Quote](#)

## Comparative Efficacy of Cabotegravir vs. Bictegravir Against INSTI-Resistant HIV-1

A guide for researchers and drug development professionals on the in vitro performance of two leading second-generation integrase strand transfer inhibitors against resistant viral strains.

This guide provides a detailed comparison of the antiviral efficacy of **cabotegravir** (CAB) and bictegravir (BIC) against HIV-1 variants with resistance-associated mutations (RAMs) to integrase strand transfer inhibitors (INSTIs). The data presented is compiled from several key in vitro studies that have evaluated these compounds against panels of single and multiple INSTI-resistant mutants.

## Overview of Comparative Potency

Both **cabotegravir** and bictegravir demonstrate broader and more potent antiviral activity against INSTI-resistant HIV-1 compared to first-generation INSTIs like raltegravir (RAL) and elvitegravir (EVG).<sup>[1][2][3]</sup> However, in direct comparisons against a wide array of INSTI-resistant mutants, studies have consistently shown that bictegravir generally retains greater potency than **cabotegravir**.<sup>[1][2][3]</sup> One study concluded that in terms of inhibiting a broad range of INSTI-resistant integrase mutants, the overall order of efficacy is bictegravir superior to dolutegravir (DTG), and dolutegravir superior to **cabotegravir**.<sup>[2][3]</sup>

While both drugs are highly effective against many single-mutation variants, their efficacy diverges more significantly when challenged with complex mutational patterns, particularly those involving the Q148 pathway.<sup>[4][5][6]</sup> For instance, viral strains harboring combinations of primary INSTI-resistance mutations such as E138A/G140A/G163R/Q148R or E138K/G140A/S147G/Q148K exhibit a more substantial decrease in susceptibility to **cabotegravir** (fold change in EC50 values ranging from 429 to over 1000) compared to bictegravir (fold change of 60 to 100).<sup>[4][5][6]</sup>

## Quantitative Susceptibility Data

The following tables summarize the fold change (FC) in 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) for **cabotegravir** and bictegravir against various INSTI-resistant HIV-1 mutants, as reported in the literature. Fold change is calculated relative to the wild-type virus.

Table 1: Susceptibility to **Cabotegravir** and Bictegravir against Single and Double INSTI-Resistance Mutations

| Integrase Mutation(s) | Cabotegravir (Fold Change in EC50/IC50) | Bictegravir (Fold Change in EC50/IC50) | Reference(s)                                                |
|-----------------------|-----------------------------------------|----------------------------------------|-------------------------------------------------------------|
| N155H                 | 1.3 - 6.3                               | 1.0 - 2.3                              | <a href="#">[4]</a>                                         |
| Y143R                 | 1.7 - 2.6                               | 1.2 - 1.3                              | <a href="#">[4]</a>                                         |
| G140S/Q148H           | 16.8                                    | 4.8                                    | <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> |
| R263K                 | <10                                     | <4                                     | <a href="#">[7]</a>                                         |
| E138K/R263K           | <10                                     | <4                                     | <a href="#">[7]</a>                                         |

Table 2: Susceptibility to **Cabotegravir** and Bictegravir against Multiple INSTI-Resistance Mutations

| Integrase Mutation(s)           | Cabotegravir (Fold Change in EC50/IC50) | Bictegravir (Fold Change in EC50/IC50) | Reference(s) |
|---------------------------------|-----------------------------------------|----------------------------------------|--------------|
| T97A/Y143R/N155H                | 142.2                                   | 8.2                                    | [2]          |
| E138A/G140A/G163R /Q148R        | >429                                    | >60                                    | [4][5][6]    |
| E138K/G140A/S147G /Q148K        | >1000                                   | >100                                   | [4][5][6]    |
| Q148R + one additional RAM      | 21.7 (median)                           | 5.4 (median)                           | [10]         |
| Q148H/K/R + two additional RAMs | >100                                    | >100                                   | [10]         |

## Experimental Protocols

The data presented in this guide were primarily generated using phenotypic susceptibility assays with recombinant HIV-1 viruses. The general workflow for these experiments is outlined below.

### Phenotypic Susceptibility Assay

#### 1. Generation of Recombinant Viruses:

- The HIV-1 integrase coding region from clinical isolates or laboratory strains is amplified by PCR.
- Site-directed mutagenesis is often employed to introduce specific resistance-associated mutations into a wild-type plasmid backbone (e.g., pNL4-3).
- The amplified integrase gene fragment containing the desired mutations is then cloned into an HIV-1 vector that is deficient in the integrase gene.
- Recombinant virus stocks are generated by transfecting suitable host cells (e.g., HEK293T cells) with the plasmid constructs. The viral supernatant is harvested, and the virus

concentration is quantified, often by measuring p24 antigen levels.

## 2. Cell-Based Infectivity Assay:

- A target cell line, typically TZM-bl cells which express CD4, CXCR4, and CCR5 and contain a Tat-inducible luciferase reporter gene, is used.
- Cells are seeded in 96-well plates and incubated with a standardized amount of the recombinant virus in the presence of serial dilutions of the antiretroviral drugs (**cabotegravir** or bictegravir).
- Control wells include virus-infected cells without any drug and uninfected cells.

## 3. Measurement of Viral Infectivity:

- After a defined incubation period (e.g., 48 hours), the cells are lysed.
- Luciferase activity is measured using a luminometer. The amount of light produced is proportional to the level of viral replication/infection.

## 4. Data Analysis:

- The drug concentration that inhibits viral replication by 50% (EC50 or IC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
- The fold change in susceptibility is determined by dividing the EC50 value for a mutant virus by the EC50 value for the wild-type reference virus.

## Visualizations

The following diagrams illustrate the experimental workflow for determining drug susceptibility and the key resistance pathways for INSTIs.

[Click to download full resolution via product page](#)

Caption: Workflow for Phenotypic Susceptibility Assay of INSTIs.



[Click to download full resolution via product page](#)

Caption: Major INSTI Resistance Pathways and Drug Impact.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Efficacies of Cabotegravir and Bictegravir against drug-resistant HIV-1 integrase mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacies of Cabotegravir and Bictegravir against drug-resistant HIV-1 integrase mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-level resistance to bictegravir and cabotegravir in subtype A- and D-infected HIV-1 patients failing raltegravir with multiple resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-level resistance to bictegravir and cabotegravir in subtype A- and D-infected HIV-1 patients failing raltegravir with multiple resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Antiviral Activity of Bictegravir and Cabotegravir against Integrase Inhibitor-Resistant SIVmac239 and HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oneresearch.adelphi.edu [oneresearch.adelphi.edu]
- 10. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Comparative efficacy of Cabotegravir versus bictegravir against INSTI-resistant HIV-1]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8008094#comparative-efficacy-of-cabotegravir-versus-bictegravir-against-insti-resistant-hiv-1>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)